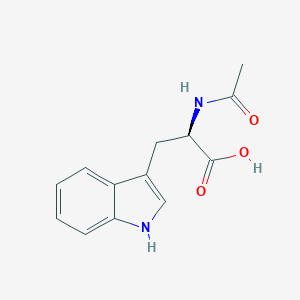

N-Acétyl-D-tryptophane

Vue d'ensemble

Description

N-Acetyl-D-tryptophan is the N-acetyl derivative of D-tryptophan. It is a D-tryptophan derivative and a N-acetyl-D-amino acid . It is a conjugate acid of a N-acetyl-D-tryptophanate and an enantiomer of a N-acetyl-L-tryptophan . It is a metabolite found in or produced by Saccharomyces cerevisiae .

Synthesis Analysis

The biosynthesis and metabolism of N-Acylated aromatic amino acids, including N-Acetyl-D-tryptophan, have been studied . The first step in this pathway is tryptophan degradation, initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase, or tryptophan 2,3-dioxygenase .Molecular Structure Analysis

The molecular formula of N-Acetyl-D-tryptophan is C13H14N2O3 . The IUPAC name is (2R)-2-acetamido-3-(1H-indol-3-yl)propanoic acid . The InChI and SMILES strings provide more detailed structural information .Chemical Reactions Analysis

N-Acetyl-D-tryptophan has been identified as an inhibitor of mitochondrial cytochrome c release, making it a potential neuroprotective agent . It has been shown to be neuroprotective in NSC-34 motor neuron-like cells and/or primary motor neurons .Physical and Chemical Properties Analysis

The molecular weight of N-Acetyl-D-tryptophan is 246.26 g/mol . The physical state of N-Acetyl-DL-tryptophan is a powder, and its color ranges from white to light yellow . The melting point is 195°C (dec.) .Applications De Recherche Scientifique

Stabilisation des solutions protéiques

Le N-acétyl-D-tryptophane est utilisé pour stabiliser les solutions protéiques contre le stress thermique et oxydatif. Il contribue à empêcher les molécules de protéines de se dégrader par oxydation en piégeant l'oxygène, offrant ainsi une protection oxydative aux résidus de tryptophane labiles dans les anticorps monoclonaux .

Production biopharmaceutique

Ce composé est produit par synthèse chimique à partir de l'acide aminé standard, le tryptophane. Il peut être utilisé dans les applications en aval de la production biopharmaceutique en tant qu'agent de transfert ou stabilisateur .

Antioxydant dans les formulations thérapeutiques

Il a été identifié comme un antioxydant potentiellement supérieur au tryptophane en raison de son potentiel d'oxydation inférieur et produit moins de peroxyde lors de l'exposition à la lumière. Cela en fait un composant précieux dans les formulations d'anticorps thérapeutiques pour atténuer l'oxydation .

Synthèse de la sérotonine et de la mélatonine

Dans la voie de synthèse de la sérotonine et de la mélatonine, le this compound agit comme un intermédiaire. Il est impliqué dans le processus de conversion où le 5-HTP est converti en sérotonine, qui est ensuite acétylée et méthylée pour produire de la mélatonine .

Mécanisme D'action

Target of Action

N-Acetyl-D-Tryptophan primarily targets the kynurenine, 5-hydroxytryptamine, and indole pathways . It also interacts with neurokinin-1 receptor (NK-1R) . The compound’s primary targets play crucial roles in various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Mode of Action

N-Acetyl-D-Tryptophan interacts with its targets through various types of interactions, such as π–cation or hydrogen bonds . It has been suggested that N-Acetyl-D-Tryptophan may act directly on neurons . In the vestibular nuclei, N-Acetyl-D-Tryptophan has been shown to restore membrane potential in hyperpolarized/depolarized vestibular neurons following unilateral labyrinthectomy in guinea pigs .

Biochemical Pathways

N-Acetyl-D-Tryptophan is involved in the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways are responsible for the degradation of more than 95% of tryptophan into multiple bioactive compounds . The key regulatory enzymes in these pathways, such as indoleamine-2,3-dioxygenase, tryptophan-2,3-dioxygenase, kynurenine-3-monooxygenase, and tryptophan hydroxylase, can be targeted for treating several diseases .

Pharmacokinetics

It’s known that the compound is an enzyme that catalyzes the chemical reaction between acetyl-coa and d-tryptophan to produce coa and n-acetyl-d-tryptophan .

Result of Action

N-Acetyl-D-Tryptophan has been shown to have neuroprotective effects in NSC-34 motor neuron-like cells and/or primary motor neurons . It inhibits the secretion of Substance P and IL-1b, effectively inhibiting the release of cytochrome c/Smac/AIF from mitochondria into the cytoplasm and activation of apoptotic pathways .

Action Environment

The action of N-Acetyl-D-Tryptophan can be influenced by environmental factors. For instance, the gut microbiome can regulate the production of host tryptophan metabolites and can use dietary or recycled tryptophan to generate bioactive metabolites

Safety and Hazards

Analyse Biochimique

Biochemical Properties

N-Acetyl-D-tryptophan interacts with various enzymes, proteins, and other biomolecules . It is involved in the kynurenine pathway, which plays a crucial role in maintaining normal physiology and can be rapidly adapted to stressful conditions . The metabolites produced from N-Acetyl-D-tryptophan are bioactive and play central roles in physiology and pathophysiology .

Cellular Effects

N-Acetyl-D-tryptophan has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, N-acetyl-L-tryptophan ameliorates radiation-induced cell death in murine macrophages J774A.1 via regulating redox homeostasis and mitochondrial dysfunction .

Molecular Mechanism

N-Acetyl-D-tryptophan exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the kynurenine pathway, where it is metabolized into bioactive compounds that regulate the function of intestinal epithelial cells .

Temporal Effects in Laboratory Settings

The effects of N-Acetyl-D-tryptophan change over time in laboratory settings . It has been observed that the concentration of tryptophan and its metabolites change upon aging and in age-related diseases .

Dosage Effects in Animal Models

The effects of N-Acetyl-D-tryptophan vary with different dosages in animal models . Specific threshold effects or toxic effects at high doses have not been reported in the literature.

Metabolic Pathways

N-Acetyl-D-tryptophan is involved in the kynurenine pathway . This pathway involves indoleamine 2,3-dioxygenase 1 (IDO1), IDO2, and tryptophan 2,3-dioxygenase 2 (TDO2). The metabolites produced from this pathway are bioactive and play central roles in physiology and pathophysiology .

Propriétés

IUPAC Name |

(2R)-2-acetamido-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTHIGRZJZPRDV-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301018144 | |

| Record name | N-Acetyl-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47193737 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2280-01-5 | |

| Record name | N-Acetyl-D-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2280-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-D-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-D-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

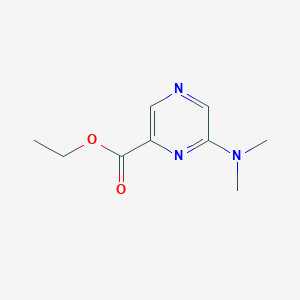

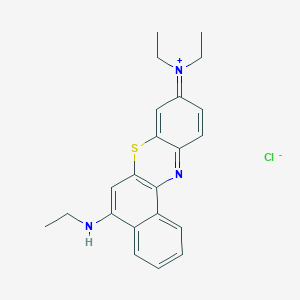

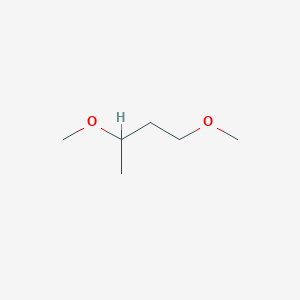

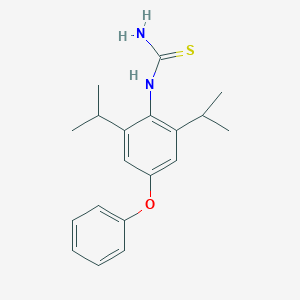

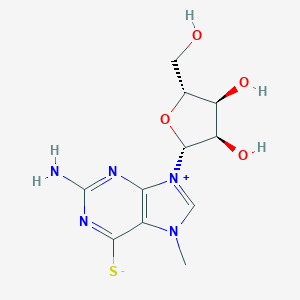

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Oxa-9-azaspiro[4.5]decane](/img/structure/B160180.png)